molecular formula C17H15NO B14506319 4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 62803-61-6

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B14506319
CAS No.: 62803-61-6
M. Wt: 249.31 g/mol
InChI Key: FYZDPFYROKJRAG-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 4-methylphenoxy group attached to the indene ring system, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile typically involves the reaction of p-cresol with p-chlorphenamidine in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenoxy)acetic acid
  • 4-(4-methylphenoxymethyl)aniline
  • 2-(4-methylphenoxy)ethylphosphinate

Uniqueness

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific structural features, such as the indene ring system and the carbonitrile group.

Properties

CAS No.

62803-61-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(4-methylphenoxy)-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C17H15NO/c1-12-5-8-14(9-6-12)19-17-4-2-3-15-13(11-18)7-10-16(15)17/h2-6,8-9,13H,7,10H2,1H3

InChI Key

FYZDPFYROKJRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC3=C2CCC3C#N

Origin of Product

United States

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